
Taurochenodeoxycholic Acid-d5 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taurochenodeoxycholic acid-d5 (sodium) is a deuterium-labeled derivative of taurochenodeoxycholic acid sodium. It is one of the main bioactive substances found in the bile acids of animals. This compound is known for its ability to induce apoptosis and exhibits significant anti-inflammatory and immune-regulatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of taurochenodeoxycholic acid-d5 (sodium) involves the incorporation of deuterium into taurochenodeoxycholic acid sodium. Deuterium is a stable heavy isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the compound . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.
Industrial Production Methods
Industrial production of taurochenodeoxycholic acid-d5 (sodium) typically involves large-scale synthesis using deuterated reagents and catalysts. The process is carried out under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Taurochenodeoxycholic acid-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of taurochenodeoxycholic acid-d5 (sodium) can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学研究应用
Taurochenodeoxycholic acid-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of bile acid metabolism and pharmacokinetics.
Biology: Investigated for its role in cell apoptosis and immune regulation.
Medicine: Explored for its potential therapeutic effects in inflammation and cancer therapy.
Industry: Utilized in the development of deuterated drugs to improve pharmacokinetic properties
作用机制
Taurochenodeoxycholic acid-d5 (sodium) exerts its effects through several molecular targets and pathways. It functions as a bile salt to emulsify lipids such as cholesterol in the bile. Additionally, it reduces cholesterol formation in the liver and increases bile secretion. The compound also interacts with glucocorticoid receptors and G protein-coupled bile acid receptor 5, mediating anti-inflammatory and immune-regulatory effects through the AC-cAMP-PKA signaling pathway .
相似化合物的比较
Similar Compounds
Taurochenodeoxycholic acid sodium: The non-deuterated form of the compound.
Taurolithocholic acid: Another bile acid with similar properties.
Chenodeoxycholic acid: A primary bile acid that combines with taurine to form taurochenodeoxycholic acid
Uniqueness
Taurochenodeoxycholic acid-d5 (sodium) is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
属性
分子式 |
C26H44NNaO6S |
|---|---|
分子量 |
526.7 g/mol |
IUPAC 名称 |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2,18D; |
InChI 键 |
IYPNVUSIMGAJFC-IYNWLQKKSA-M |
手性 SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |
规范 SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

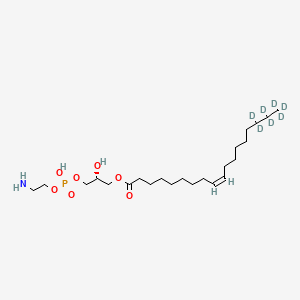
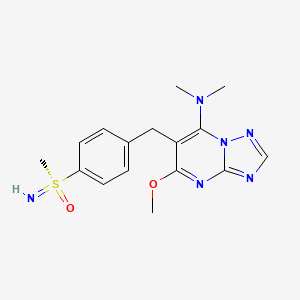
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
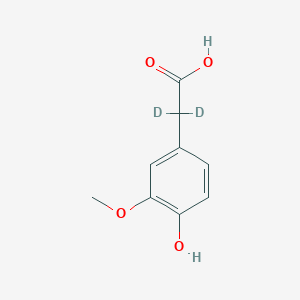
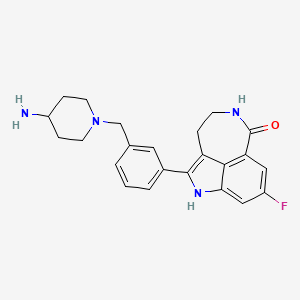
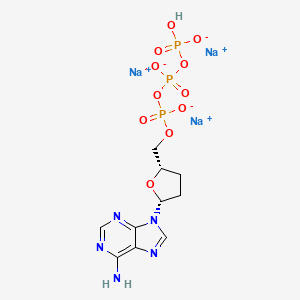


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)


